Product packaging for 5-Methoxyuracil(Cat. No.:CAS No. 6623-81-0)

5-Methoxyuracil

Cat. No.: B140863
CAS No.: 6623-81-0
M. Wt: 142.11 g/mol
InChI Key: KELXHQACBIUYSE-UHFFFAOYSA-N
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Description

Historical Context and Early Scientific Investigations of 5-Methoxyuracil

The synthesis of this compound has been documented through various chemical reactions, with some methods established in the early 20th century. It can be prepared via several routes, including the methylation of barbituric acid derivatives or the acylation of this compound itself. researchgate.net Early on, the compound was primarily used as a precursor or intermediate for the synthesis of other nucleosides and technical products. biosynth.com

A significant area of early investigation focused on the photochemical properties of this compound. In the late 1980s, research demonstrated that upon irradiation with near-ultraviolet light (λ > 300 nm), this compound could undergo intramolecular photocycloaddition with cytosine. cdnsciencepub.com This reaction was studied using model compounds where cytosine and this compound were linked, leading to the formation of an unstable cyclobutane (B1203170) dimer. cdnsciencepub.comresearchgate.net This research was particularly relevant as it provided a model for the photo-cross-linking observed between transfer RNA (tRNA) and ribosomal RNA (rRNA) in complexes from organisms like Escherichia coli. cdnsciencepub.com Specifically, it helped elucidate the potential covalent bond formation between the 5'-anticodon base, such as this compound or its derivatives, and cytosine-1400 of the rRNA. cdnsciencepub.com The proposed cyclobutane-type dimer structure for the photoproduct was supported by the photo-reversal of the cross-link when exposed to 254-nm light. cdnsciencepub.com

Significance of this compound in Nucleic Acid Chemistry and Biology

The primary significance of this compound in biology stems from its presence as the base component of the modified nucleoside 5-methoxyuridine (B57755) (mo⁵U) . nih.govoup.com This modification is found almost ubiquitously at the "wobble" position (the first nucleotide of the anticodon, position 34) of certain tRNAs in bacteria, particularly in Gram-positive organisms like Bacillus subtilis. nih.govoup.comnih.govasm.org

The function of mo⁵U at the wobble position is critical for the efficiency and fidelity of protein synthesis. oup.com Standard Watson-Crick base pairing rules dictate that uridine (B1682114) in the wobble position pairs with adenosine (B11128) or guanosine (B1672433) in the third position of an mRNA codon. However, the 5-oxyalkylation of uridine, as seen in mo⁵U, expands this decoding capability. oup.com tRNAs containing mo⁵U can recognize not only codons ending in A and G but also those ending in U and, in some cases, C. oup.comresearchgate.net This expanded base-pairing specificity allows a single tRNA species to decode multiple codons, which is essential for translating codons in "family boxes" where all four codons specify the same amino acid. oup.comdiva-portal.org

The biosynthesis of mo⁵U has been a subject of detailed research. It is formed in a post-transcriptional modification process where a common precursor, 5-hydroxyuridine (B57132) (ho⁵U), is methylated. researchgate.netnih.govoup.com In Gram-positive bacteria, the enzyme TrmR (formerly known as YrrM), a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the 5-hydroxyl group of ho⁵U, forming mo⁵U. oup.comresearchgate.netnih.gov This pathway contrasts with that in Gram-negative bacteria like E. coli, where ho⁵U is typically converted to 5-oxyacetyluridine (cmo⁵U) by a different set of enzymes. nih.govoup.com

In modern molecular biology and biotechnology, this compound has gained new importance. The complete substitution of uracil (B121893) with this compound in synthetic messenger RNA (mRNA) has been shown to reduce the innate immunogenicity of the mRNA molecule. biorxiv.org This modification helps to avoid activation of immune sensors like Toll-like receptors (TLRs) and can lead to higher and more prolonged protein expression from the synthetic mRNA. biorxiv.orgresearchgate.netnih.gov This has significant implications for the development of mRNA-based vaccines and therapeutics. researchgate.nethorizondiscovery.comgoogle.comgoogle.com

tRNA Isoacceptors Containing 5-methoxyuridine (mo⁵U)

The table below lists examples of tRNA isoacceptors in B. subtilis where mo⁵U has been identified at the wobble position.

tRNA IsoacceptorOrganismReference
tRNAAlaBacillus subtilis asm.orgoup.com
tRNAThrBacillus subtilis asm.orgoup.comresearchgate.net
tRNAValBacillus subtilis asm.orgoup.com
tRNAProBacillus subtilis oup.com
tRNASerBacillus subtilis oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B140863 5-Methoxyuracil CAS No. 6623-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELXHQACBIUYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20216424
Record name 5-Methoxyuracil
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Molecular Weight

142.11 g/mol
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CAS No.

6623-81-0
Record name 5-Methoxyuracil
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Record name 5-Methoxyuracil
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Synthetic Methodologies and Chemical Derivatization of 5 Methoxyuracil

Diverse Approaches to the Synthesis of 5-Methoxyuracil

The synthesis of this compound and its derivatives is approached through several distinct chemical strategies, each offering unique advantages in terms of efficiency, regioselectivity, and scalability. These methods range from classical organic reactions to modern biocatalytic processes.

Nucleophilic Displacement Strategies in this compound Synthesis

Nucleophilic displacement is a fundamental strategy in the synthesis of uracil (B121893) derivatives. In the context of this compound, this can involve the displacement of a suitable leaving group at the C5 position of the pyrimidine (B1678525) ring. However, studies show that the electronic properties of substituents at the C5 position significantly influence the rate of nucleophilic displacement reactions. For instance, the reaction time for a nucleophilic displacement step on a dipyridinium species derived from this compound was notably longer compared to derivatives with other substituents. researchgate.net This indicates that the methoxy (B1213986) group's electron-donating nature can affect the reactivity of the pyrimidine ring. researchgate.net The 2- and 4-positions of the pyrimidine ring are also common sites for nucleophilic displacement, where groups like methylsulfonyl can be readily replaced by various nucleophiles. researchgate.net

Enzyme-Mediated Synthetic Routes to this compound Derivatives

Enzymatic methods provide highly specific and efficient routes to modified nucleosides. In bacteria, derivatives of 5-hydroxyuridine (B57132) (ho⁵U), such as 5-methoxyuridine (B57755) (mo⁵U), are common modifications at the wobble position of tRNA. oup.com The biosynthesis of mo⁵U involves the methylation of the 5-hydroxyl group of 5-hydroxyuridine. oup.com In Gram-positive bacteria like B. subtilis, a specific methyltransferase, TrmR, is responsible for transferring a methyl group from S-adenosyl-l-methionine (SAM) to the ho⁵U at position 34 of the tRNA. oup.com This enzymatic transformation is a key step in the natural synthesis of 5-methoxyuridine-containing tRNAs. oup.com Furthermore, thymidine (B127349) phosphorylase has been shown to be capable of using esters of 5-carboxyuracil as substrates, enabling the enzymatic synthesis of other novel modified nucleosides. researchgate.net These biocatalytic approaches are part of a broader field that uses enzymes for the synthesis of various nucleoside-5′-triphosphates (5'-NTPs) and their analogs, offering high regio- and stereoselectivity under mild conditions. mdpi.com

Table 1: Key Enzymes in the Biosynthesis of 5-Methoxyuridine

Enzyme Organism Type Substrate(s) Product Function
TrmR Gram-positive 5-hydroxyuridine (ho⁵U), S-adenosylmethionine (SAM) 5-methoxyuridine (mo⁵U) Methylation of ho⁵U at the wobble position of tRNA. oup.com

| CmoA/CmoB | Gram-negative | 5-hydroxyuridine (ho⁵U), SAM, Prephenate | 5-oxyacetyluridine (cmo⁵U) | Multi-step pathway to a related oxyalkylated uridine (B1682114) derivative. oup.com |

Alkylation Reactions Involving 2,4-Bis(trimethylsilyl)-5-methoxyuracil

The silyl-Hilbert-Johnson reaction is a cornerstone of nucleoside synthesis. This method involves the condensation of a silylated heterocyclic base with a protected sugar derivative. For this compound, its persilylated form, 2,4-bis(trimethylsilyl)-5-methoxyuracil, serves as a crucial lipophilic intermediate. ysu.am This silylated compound reacts with appropriately blocked halo-sugars to form nucleoside analogs. researchgate.net The alkylation is often mediated by a Lewis acid, such as tin(IV) chloride or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). ysu.amthieme-connect.de The choice of solvent can significantly influence the regioselectivity of the reaction, determining whether the N1 or N3 isomer of the nucleoside is preferentially formed. thieme-connect.de For example, reacting silylated this compound with a protected sugar in acetonitrile (B52724), a polar solvent, results in a high yield (90%) of the desired N1-nucleoside. thieme-connect.de

Table 2: Alkylation of Silylated this compound

Silylated Base Reactant Catalyst/Solvent Product(s)
2,4-Bis(trimethylsilyl)-5-methoxyuracil Blocked halosugars Not specified 5-methoxy-1-β-D-arabinofuranosyl derivatives. researchgate.net
Silylated this compound Protected 1-O-acetyl sugar Tin(IV) chloride / Acetonitrile N1-nucleoside (90% yield), N3-anomer (3% yield). thieme-connect.de

Synthesis via Thermal Decomposition and Intramolecular Rearrangements

Thermal decomposition of specific diazo compounds provides another pathway to this compound. city.ac.ukcity.ac.uk Research has shown that the thermal decomposition of 5-diazo-6-methoxy-1,6-dihydrouracil in the presence of various reagents leads to the formation of this compound. city.ac.ukcity.ac.uk This transformation suggests the involvement of an intramolecular rearrangement of an intermediate that is formed after the loss of the diazo group. city.ac.uk The mechanism was further investigated using isotopic labeling to understand the rearrangement process. city.ac.ukcity.ac.uk Such rearrangements are not uncommon in heterocyclic chemistry; for example, city.ac.ukcity.ac.uk sigmatropic rearrangements are key steps in reactions like the Fischer indole (B1671886) synthesis and can be proposed for transformations involving uracil derivatives under certain conditions. semanticscholar.org

Preparation from 5-Diazouracil (B1219636) and its Derivatives

The chemistry of 5-diazouracil and its derivatives is a rich source of synthetic routes to substituted uracils. city.ac.ukcity.ac.uk Specifically, the reaction of 5-diazo-6-methoxy-1,6-dihydrouracil with alcohols has been shown to afford 5-alkoxy and 5,6-dialkoxy uracils. city.ac.ukcity.ac.uk When methanol (B129727) is the alcohol used, this compound is a resulting product. city.ac.uk This method highlights the utility of diazouracils as versatile precursors for introducing substituents at the C5 position of the pyrimidine ring. city.ac.ukcity.ac.uk The preparation of the parent 5-diazo-1,6-dihydrouracil itself has also been described, opening up further synthetic possibilities. city.ac.uk

Synthesis of Nucleoside and Nucleotide Analogs Incorporating this compound

The synthesis of nucleoside and nucleotide analogs is a significant area of medicinal chemistry, as these compounds often exhibit important biological activities. The incorporation of a this compound base into a nucleoside or nucleotide structure can be achieved through several established methods.

A primary route is the condensation of silylated this compound with a protected sugar, as detailed in section 2.1.3. This approach has been successfully used to synthesize 5-methoxy-1-β-D-arabinofuranosyl derivatives and their corresponding cytosine and 4-thiouracil (B160184) analogs. researchgate.net The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil has also been reported.

Once the nucleoside is formed, it can be further converted into nucleotide analogs. Standard phosphorylation procedures can be applied to the sugar moiety of the this compound nucleoside. nih.gov These methods can include reaction with phosphorus oxychloride or coupling with diphosphate (B83284) to yield monophosphate or triphosphate analogs, respectively. nih.gov For instance, the intramolecular photocycloaddition of cytosine to this compound has been studied in a dinucleotide model compound, highlighting the chemical reactivity of these structures once synthesized. cdnsciencepub.com The development of these synthetic analogs is crucial for exploring their potential as therapeutic agents or as tools in molecular biology. biotechnologia-journal.orgnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
5-hydroxyuridine
5-methoxyuridine
5-oxyacetyluridine
2,4-Bis(trimethylsilyl)-5-methoxyuracil
S-adenosyl-l-methionine
5-diazo-1,6-dihydrouracil
5-diazo-6-methoxy-1,6-dihydrouracil
Tin(IV) chloride
Trimethylsilyl trifluoromethanesulfonate
5-methoxy-1-β-D-arabinofuranosyl-uracil
Cytosine
4-thiouracil
1-(β-D-Xylofuranosyl)-5-methoxyuracil
Phosphorus oxychloride
5-carboxyuracil
Prephenate
Uracil
Thymine (B56734)
5-Fluorouracil (B62378)
Ferrocenoyl chloride
Ferrocenoyl ethyl carbonate
Sodium hydride
N,N-dimethylformamide
6-azauracil
6-azauridine 2',3',5'-tri-O-benzoate
N4-acetylcytosine
W-benzoyladenine
W-acetylguanine
Hexamethyldisilazane
Trimethylchlorosilane
Adenosine (B11128)
Guanosine (B1672433)
Inosine
Uridine
5'-azido-2',5'-dideoxy intermediates
Trisodium trimetaphosphate
Tris(hydroxymethyl)aminomethane
5-bromouracil
5-iodouracil
5-phenyluracil
5-hydroxymethyluracil
Hexyl isocyanate
Benzhydryl bromide
Bis(trimethylsilyl)acetamide
Phenylboronic acid
Triflic acid
Methyl chloroformate
6-methyluracil
6-ethyluracil
Diethylmalonate
5-formyluracil
5-benzyluracil
5-(1-alkenyl)uracil
5-(1-alkynyl)uracil
2-thiocytosine
5-propynyluracil
5-propynylcytosine
2-bromopyridine
n-butyllithium
2-methyl-8-hydroxyquinoline
7,8-dihydropteridines
6-amino-1,3-dimethyluracil
O-(2,4-dinitrophenyl)hydroxylamine
Chloroacetone
Iodoacetone
2,4-dinitrophenol
5-bromo-6-hydroxyhydrouracil
5,5-dibromo-6-hydroxyhydrouracil
2-chloropyrimidine
Sodium benzenesulphinate
2-phenylsulphonylpyrimidine
5-chloro-2-(methylsulfonyl)-4-pyrimidinecarbonyl chloride
Di(1H-1,2,4-triazol-1-yl)phosphor[N-(pyridin-4-yl)amidate]

Generation of 5-Methoxyuridine from this compound

The conversion of this compound to its corresponding nucleoside, 5-methoxyuridine, is a critical step for its incorporation into RNA and for the synthesis of various bioactive molecules. Both biosynthetic and chemical synthesis routes have been explored for this transformation.

In biological systems, particularly in Gram-positive bacteria, the biosynthesis of 5-methoxyuridine (mo⁵U) at the wobble position of tRNA is a multi-step enzymatic process. researchgate.net The initial step involves the hydroxylation of a uridine residue within the tRNA to form 5-hydroxyuridine (ho⁵U). researchgate.netnih.gov Subsequently, the enzyme TrmR, a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the 5-hydroxyl group of ho⁵U, yielding the final product, 5-methoxyuridine. researchgate.netnih.govoup.com

Chemical synthesis provides a more direct route starting from this compound. A common strategy involves the silylation of this compound to increase its solubility and reactivity, followed by coupling with a protected ribose derivative. One reported method involves the reaction of 2,4-bis(trimethylsilyl)-5-methoxyuracil with an appropriately blocked halosugar to form the glycosidic bond and generate 5-methoxyuridine. biosynth.com

Method Starting Material Key Reagents/Enzymes Product
Biosynthesis5-Hydroxyuridine (in tRNA)TrmR, S-adenosyl-L-methionine (SAM)5-Methoxyuridine (in tRNA)
Chemical SynthesisThis compoundTrimethylsilylating agent, Protected halosugar5-Methoxyuridine

Derivatization for P2Y6 Receptor Antagonist Development

The P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP), has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions and cancer. nih.govresearchgate.net The development of potent and selective P2Y6 receptor antagonists is an active area of research, and derivatives of this compound play a significant role in this endeavor.

Interestingly, initial studies revealed that 5-methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent agonist of the P2Y6 receptor. researchgate.netgoogle.com This finding has been pivotal, as the development of antagonists often begins with the structural modification of known agonists. Researchers have systematically modified the three main components of the UDP scaffold: the uracil base, the ribose sugar, and the diphosphate chain, to convert the agonistic activity into antagonism.

Modifications at the 5-position of the uracil ring, including the introduction of a methoxy group, have been shown to influence the potency and selectivity of these ligands. researchgate.net Further derivatization of the ribose and phosphate (B84403) moieties of 5-methoxyuridine-derived nucleotides has been explored to develop antagonists. researchgate.net

In addition to nucleotide-based antagonists, non-nucleotide scaffolds are also being investigated. One such class of compounds is the 2H-chromene derivatives. nih.gov While not directly synthesized from this compound, the structure-activity relationship studies of these compounds provide valuable insights into the chemical features required for P2Y6 receptor antagonism, which can inform the design of novel this compound derivatives.

Compound Class Starting Point Modification Strategy Target
Nucleotide Analogues5-OMe-UDP (agonist)Modification of ribose and phosphate groupsP2Y6 Receptor Antagonist
2H-Chromene DerivativesNon-nucleotide scaffoldStructure-activity relationship studiesP2Y6 Receptor Antagonist

Isotopic Labeling Approaches in this compound Research

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules in biological systems. In the context of this compound research, the introduction of radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C), allows for the detailed study of its incorporation into macromolecules like RNA and its metabolic pathways. brainly.comontosight.aibrainly.com

While direct methods for the isotopic labeling of this compound are not extensively documented, the well-established procedures for labeling uracil and its derivatives provide a clear blueprint. A common strategy for synthesizing ¹⁴C-labeled uracil derivatives involves the use of a radiolabeled precursor, such as potassium [¹⁴C]cyanide. nih.gov This can be used to prepare [¹⁴C]cyanoacetic acid, a versatile intermediate for building the pyrimidine ring. nih.gov

For instance, the synthesis of 6-amino-5-nitroso-[6-¹⁴C]uracil has been achieved using [¹⁴C]cyanoacetic acid. nih.gov A similar synthetic strategy could be adapted for the preparation of [¹⁴C]-5-methoxyuracil. Once synthesized, ¹⁴C-labeled this compound can be introduced into cell cultures, and its incorporation into RNA can be monitored to study RNA synthesis and turnover. brainly.combrainly.com This approach is crucial for understanding the biological roles and mechanisms of action of this compound and its derivatives.

Isotope Precursor Intermediate Potential Labeled Product Application
¹⁴CPotassium [¹⁴C]cyanide[¹⁴C]Cyanoacetic acid[¹⁴C]-5-MethoxyuracilTracing metabolic pathways, RNA synthesis studies

Molecular Structure, Tautomerism, and Computational Studies of 5 Methoxyuracil

Theoretical Investigations of 5-Methoxyuracil Tautomeric Forms

Theoretical studies provide valuable insights into the stability and equilibrium of different tautomeric forms of this compound. These investigations often employ computational methods to analyze the molecule's behavior in different environments.

Keto-Enol Equilibrium Analysis in Aqueous and Gas-Phase Environments

The keto-enol tautomerism of uracil (B121893) and its derivatives, including this compound, is a fundamental aspect of their chemical behavior. Computational studies have been employed to determine the relative stabilities of the keto and enol forms.

Ab initio calculations performed on isolated bases of uracil (U) and 5-oxyacetic acid uracil (cmo⁵U), a related compound, have shown that the keto form is the dominant tautomer, accounting for over 99.99% in both cases. ntu.edu.sg The modification at the C5 position has only a slight effect on this equilibrium. ntu.edu.sg In an aqueous environment, simulated using a polarizable continuum model (PCM), the diketo form of uracil is the major tautomer. ntu.edu.sg Specifically, at the MP2/6-31++G** level of theory, the keto form of uracil (Uketo) is 10.87 kcal/mol more stable than the enol form (Uenol) in water. acs.org For 5-oxyacetic uracil (cmo⁵U), the keto form (cmo⁵Uketo) is 11.34 kcal/mol more stable than its enol counterpart (cmo⁵Uenol) in an aqueous environment. acs.org These findings are comparable to gas-phase calculations at the B3LYP/6-31++G** level, which showed Uketo to be 12 kcal/mol more stable than Uenol. acs.org

The stability of the enol form can be influenced by the orientation of the hydroxyl group. When the hydroxyl group points toward the C5 modification, the enol structure is stabilized by 5–6 kcal/mol compared to other enol conformations. ntu.edu.sg However, even with this stabilization, the enol form remains less favorable than the keto form. acs.org For the enol tautomer to become significantly populated, other factors such as specific interactions with surrounding nucleotides or ions would be necessary to shift the equilibrium. ntu.edu.sg

Compound Environment Computational Method Energy Difference (Keto - Enol)
Uracil (U)AqueousMP2/6-31++G 10.87 kcal/mol
5-Oxyacetic Uracil (cmo⁵U)AqueousMP2/6-31++G11.34 kcal/mol
Uracil (U)Gas-PhaseB3LYP/6-31++G**12 kcal/mol

Conformational Analysis of 5-Oxyacetic Acid Modification and Pyrimidine (B1678525) Ring

Computational studies have explored the conformational landscape by calculating the energies of the keto and enol forms of 5-oxyacetic uracil (cmo⁵U) while varying the dihedral angle d2(C5–O7–C8–C9). ntu.edu.sg These calculations revealed that the keto form is more stable than the enol form across all values of d2. acs.org Furthermore, the conformation with d2 = 0°, which corresponds to a planar arrangement seen in the crystal structure, is the least stable for both the keto and enol forms in isolation. acs.org The stabilization of this otherwise unstable conformation in the crystal structure is likely due to intermolecular hydrogen bonds with neighboring nucleotides. ntu.edu.sgacs.org

Quantum Chemical Calculations of this compound and its Derivatives

Quantum chemical calculations are powerful tools for characterizing the electronic structure, molecular properties, and reactivity of molecules like this compound.

Ab Initio Quantum Mechanical Characterization

Ab initio quantum mechanical calculations have been instrumental in understanding the fundamental properties of uracil and its derivatives. These methods, which are based on first principles without empirical parameters, provide a detailed picture of the electronic structure. Studies on uracil, 5-fluorouracil (B62378), thymine (B56734), and 5-trifluoromethyluracil have provided insights into their ground electronic states. acs.org Coupled-cluster calculations with a triple-zeta basis set have been used to determine the equilibrium structure of uracil with high accuracy. rsc.org

For this compound and related compounds, ab initio calculations have confirmed that the keto tautomer is significantly more stable than the enol tautomer. ntu.edu.sg These calculations also help in refining force field parameters for molecular dynamics simulations by providing accurate initial data for properties like partial atomic charges and torsion angles. researchgate.net

Molecular Orbital Theory Applications

Molecular orbital (MO) theory provides a delocalized view of electron distribution within a molecule, which is essential for understanding its chemical properties and reactivity. libretexts.org The theory involves the combination of atomic orbitals to form molecular orbitals, which can be bonding, antibonding, or non-bonding. solubilityofthings.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity. journaljpri.com

In the context of this compound and its derivatives, MO theory helps to explain the influence of the 5-substituent on the electronic properties of the pyrimidine ring. The methoxy (B1213986) group, being an electron-donating group, can affect the energy levels of the molecular orbitals and, consequently, the molecule's reactivity and interaction with other molecules. ntu.edu.sg Computational studies have utilized MO theory to calculate properties like HOMO-LUMO gaps and hyperpolarizability for uracil derivatives. journaljpri.com

Molecular Dynamics Simulations Involving this compound-Modified Nucleotides

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. arxiv.org These simulations are particularly useful for understanding the conformational dynamics of complex biomolecules like RNA containing modified nucleotides. biorxiv.org

Computational Modeling of this compound in Biological Systems

Computational modeling serves as a powerful tool to investigate the behavior of this compound within complex biological environments, providing insights that are often difficult to obtain through experimental methods alone. taylorfrancis.com Techniques such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are employed to understand its interactions, stability, and conformational dynamics at an atomic level. taylorfrancis.comrsc.org

Molecular dynamics simulations allow for the study of the movement and interactions of this compound with surrounding biological molecules, such as proteins and nucleic acids, over time. rsc.org These simulations can reveal how the molecule fits into binding sites, the nature of its intermolecular forces, and the influence of the local environment on its structure. For instance, MD simulations have been utilized to refine force field parameters for modified ribonucleotides, including this compound, to enable more accurate computational studies of RNA molecules containing such modifications. researchgate.net

Quantum mechanical calculations, often based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. nih.gov These calculations are crucial for studying reaction mechanisms, tautomeric equilibria, and the nature of non-covalent interactions. For example, DFT has been used to investigate the interaction of uracil derivatives with other nucleobases, shedding light on the types of bonding involved. nih.gov In the context of the ribosome, ab initio calculations and MD simulations have been used to explore the potential for minor tautomeric forms of uracil derivatives to be accommodated during tRNA-mRNA interactions. acs.org Specifically, the gas-phase potential mean force (PMF) has been shown to be consistent with the profile of this compound as a model system. acs.orgntu.edu.sg

A significant area of investigation has been the effect of the 5-methoxy group on the tautomeric equilibrium of the uracil ring. ntu.edu.sg Computational studies have explored how this modification influences the relative stability of the keto and enol forms, which is critical for understanding its base-pairing properties. acs.orgntu.edu.sg The ribosomal environment and base pairing with other nucleotides can further influence this equilibrium. ntu.edu.sg

The table below summarizes key applications of computational modeling in the study of this compound within biological contexts, based on published research findings.

Computational MethodSystem StudiedKey Findings
Molecular Dynamics (MD) Simulations Modified ribonucleotides in aqueous solutionDevelopment of CHARMM36 all-atom additive force field parameters for modified nucleotides, including this compound (MOU), to facilitate accurate simulations of RNA. researchgate.net
Ab initio Calculations and MD Simulations Uracil and 5-oxyacetic acid uracil in the ribosomeInvestigated the accommodation of minor enol forms of uracil derivatives in tRNA-mRNA interactions, using this compound as a model for parameterization. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Tautomerization of uracil in the ribosomeCalculated the relative free energy of tautomerization, showing the keto form is more stable, though the ribosomal environment can influence the equilibrium. acs.org
Density Functional Theory (DFT) Interaction of 5-fluorouracil with nucleobasesCharacterized the nature of bonding as electrostatic or hydrogen bonding, with stronger interactions observed with guanine (B1146940) and cytosine. nih.gov

These computational approaches provide a detailed picture of the molecular interactions and properties of this compound in biological systems, complementing experimental data and guiding further research into its functional roles.

Chemical Reactivity and Reaction Mechanisms of 5 Methoxyuracil

Photocycloaddition Reactions of 5-Methoxyuracil

The study of photocycloaddition reactions involving this compound provides significant insight into the light-induced cross-linking mechanisms between nucleic acid bases, which is relevant to understanding DNA damage and repair.

Research has demonstrated that upon irradiation with near-ultraviolet light (λ > 300 nm), this compound undergoes intramolecular photocycloaddition with cytosine. cdnsciencepub.comcdnsciencepub.comresearchgate.net This reaction has been effectively studied using a dinucleotide model compound, Cyt-(CH2)3-mo5Ura, where a cytosine (Cyt) and a this compound (mo5Ura) moiety are connected by a flexible trimethylene chain. cdnsciencepub.comresearchgate.net This linkage facilitates the interaction between the two bases, leading to the formation of a cyclobutane-type dimer. cdnsciencepub.com This model system is significant as it mimics the covalent bond formation observed between the 5'-anticodon base this compound in tRNA and cytosine-1400 of rRNA during photo-cross-linking experiments in biological systems like Escherichia coli. cdnsciencepub.com

The reaction proceeds via a [2+2] cycloaddition between the 5,6-double bonds of the pyrimidine (B1678525) rings of cytosine and this compound, resulting in a fused four-membered cyclobutane (B1203170) ring. cdnsciencepub.com

The primary photoproduct of the intramolecular reaction between this compound and cytosine in the dinucleotide model is an unstable cyclobutane dimer. cdnsciencepub.comcdnsciencepub.comresearchgate.net The instability of this dimer is a key characteristic; attempts to isolate and directly identify the photoproduct in a pure state have been unsuccessful due to its rapid subsequent transformation. cdnsciencepub.com The formation of this cyclobutane-type dimer was initially proposed based on the photoreversal of cross-links observed in tRNA-rRNA complexes when irradiated with 254-nm light. cdnsciencepub.com The instability is inherent to the structure, as 5,6-saturated cytosine derivatives are generally known to be prone to deamination. cdnsciencepub.com

Following its formation, the unstable cyclobutane dimer photoproduct undergoes a spontaneous transformation in the absence of light, a process known as a "dark reaction." cdnsciencepub.com This reaction is a hydrolytic deamination, where the amino group at the C4 position of the cytosine ring is replaced by a carbonyl group, converting the cytosine residue into a uracil (B121893) residue. cdnsciencepub.comresearchgate.net This dark deamination process results in the formation of a new, more stable uracil derivative of the photodimer. cdnsciencepub.comcdnsciencepub.com

The kinetics of this deamination have been studied quantitatively, revealing that the reaction follows first-order kinetics. cdnsciencepub.com The rate constant and half-life for this process at room temperature have been determined, providing precise data on the dimer's instability. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Kinetics of Dark Deamination of the this compound-Cytosine Cyclobutane Dimer
Kinetic ParameterValueReference
Rate LawFirst-order cdnsciencepub.com
Rate Constant (k)9.0 x 10-5 s-1 cdnsciencepub.comcdnsciencepub.comresearchgate.net
Half-life (t1/2)128 minutes cdnsciencepub.comcdnsciencepub.comresearchgate.net

This spontaneous deamination highlights a potential pathway for UV-induced mutations, as the conversion of a cytosine base to a uracil base within a cross-linked site represents a significant alteration of the genetic code.

Reactions with Other Reagents and Functional Group Transformations

Beyond its photochemical reactivity, this compound serves as a substrate and building block in various chemical syntheses. It is recognized as a precursor for the synthesis of other key pyrimidines like thymine (B56734) and uracil. biosynth.com

One notable reaction involves its formation from diazo compounds. The thermal decomposition of 5-diazo-6-methoxy-1,6-dihydrouracil in the presence of alcohols leads to the formation of this compound. city.ac.uk This reaction suggests an intramolecular rearrangement of an intermediate formed after the loss of the diazo group. city.ac.uk

Furthermore, this compound is utilized as a building block in the preparation of more complex nucleosides and their analogues. guidechem.comtheclinivex.com For instance, it has been used in the synthesis of fluorescent betaines, such as 2-(N-pyridinio)-pyrimidin-4-olate derivatives. researchgate.net It is also a known impurity in the synthesis of the widely used anticancer drug 5-fluorouracil (B62378). chemicalforums.com Its role as a chemical intermediate is critical in developing modified nucleic acids and pyrimidine-based therapeutic agents. guidechem.comgoogleapis.com

Biochemical Roles and Enzymatic Transformations of 5 Methoxyuracil in Nucleic Acids

5-Methoxyuracil as a Modified Nucleobase in tRNA

Transfer RNA molecules are essential adaptors in the process of translating the genetic code from messenger RNA (mRNA) into proteins. They contain a three-nucleotide sequence called an anticodon that recognizes a complementary codon on the mRNA. The accuracy of this recognition is paramount for synthesizing functional proteins. To enhance and regulate this process, many of the nucleobases in tRNA, particularly in the anticodon loop, are chemically modified. One such modification is 5-methoxyuridine (B57755) (mo5U), which is found at the "wobble" position (the first position of the anticodon) in certain tRNAs in bacteria. genesilico.ploup.comnih.gov This modification is believed to improve the fidelity of translation. genesilico.ploup.comresearchgate.net

Biosynthesis of 5-Methoxyuridine (mo5U) at the Wobble Position of tRNA

The creation of 5-methoxyuridine at the wobble position of tRNA is a multi-step enzymatic process. It begins with a standard uridine (B1682114), which is first hydroxylated to form 5-hydroxyuridine (B57132) (ho5U). oup.comnih.govoup.com This intermediate is then methylated to produce the final 5-methoxyuridine. oup.com

The enzyme responsible for the final step in mo5U biosynthesis in Gram-positive bacteria like Bacillus subtilis has been identified as the methyltransferase TrmR, which was previously known as YrrM. genesilico.ploup.comresearchgate.net Researchers identified TrmR by testing various methyltransferases from B. subtilis for their ability to create mo5U in a strain of E. coli that was deficient in its own tRNA modification pathway. genesilico.ploup.com The TrmR enzyme specifically catalyzes the transfer of a methyl group to the 5-hydroxyuridine present in the tRNA. oup.comuni-goettingen.de Structural studies, including X-ray crystallography, have provided insights into how TrmR recognizes and binds to the anticodon stem-loop of the tRNA, ensuring the modification occurs at the correct location. genesilico.ploup.com

The methyl group required for the conversion of ho5U to mo5U is supplied by the molecule S-Adenosylmethionine (SAM). oup.comnih.govoup.com SAM is a common "methyl donor" in numerous biological reactions. The TrmR enzyme binds to both the tRNA containing ho5U and SAM, facilitating the transfer of the methyl group from SAM to the hydroxyl group of ho5U. oup.comuni-goettingen.de This reaction produces 5-methoxyuridine in the tRNA and S-adenosyl-L-homocysteine (SAH) as a byproduct. oup.comuni-goettingen.de

Experimental evidence has confirmed that 5-hydroxyuridine (ho5U) is the direct precursor to 5-methoxyuridine in the biosynthetic pathway. oup.comnih.govoup.com Incompletely modified tRNAs that lack mo5U have been found to contain ho5U instead. nih.govoup.com In Bacillus subtilis, the hydroxylation of uridine at position 34 of tRNA to form ho5U is carried out by a complex of the proteins YrrO and YrrN, with prephenate serving as the hydroxyl donor. uni-goettingen.deuni-goettingen.de This ho5U-containing tRNA then serves as the substrate for the TrmR methyltransferase. oup.com

Recognition of Codons by 5-Methoxyuridine-Modified tRNA

The "wobble hypothesis" explains how a single tRNA anticodon can recognize multiple synonymous codons. Modified nucleosides like mo5U at the wobble position play a key role in this expanded decoding capability. oup.comnih.gov While a standard uridine at the wobble position typically pairs with adenine (B156593) (A) and guanine (B1146940) (G) in the third position of the codon, tRNAs with xo5U modifications (where 'x' can be a methyl or other group) can often recognize codons ending in uracil (B121893) (U), adenine (A), and guanine (G). oup.compnas.org Studies using cell-free protein synthesis systems have shown that the presence of mo5U in an artificial tRNA molecule increased the efficiency of reading UCU and UCG codons, while it reduced the reading of the UCA codon. nih.gov This demonstrates that the 5-methoxyuridine modification directly influences the codon recognition properties of the tRNA. nih.govnih.gov

Incorporation of this compound into mRNA and its Functional Implications

The strategic replacement of standard nucleosides with modified versions in synthetic messenger RNA (mRNA) has become a cornerstone of mRNA-based therapeutic development. Among these modifications, this compound (mo5U), a derivative of uracil, has demonstrated significant potential in optimizing mRNA performance. Its incorporation into in vitro transcribed (IVT) mRNA can profoundly influence the molecule's stability, immunogenicity, and translational properties.

The introduction of this compound in place of uracil has been shown to enhance the stability and expression of mRNA molecules. nih.govbiorxiv.org Research indicates that mRNAs where at least 90-100% of the uracils are replaced by this compound exhibit increased stability. nih.govbiorxiv.org This heightened stability can manifest as resistance to nucleases and increased thermal stability. biorxiv.org

Studies comparing different uridine modifications have found that mRNA containing 5-methoxyuridine (5moU-mRNA) results in higher transfection efficacy and more prolonged protein expression compared to standard, unmodified mRNA (U-mRNA). nih.gov The expression from 5moU-mRNA has been observed to be more durable, addressing a key limitation of mRNA-based drugs. nih.govntu.edu.sg This prolonged expression is a direct consequence of the enhanced stability conferred by the this compound modification. wikipedia.org Some research suggests that uridine-depleted mRNA that is subsequently modified with 5moU may be an optimal formulation for broad use. trilinkbiotech.com The combination of sequence engineering (e.g., creating GC-rich codons) and 5moU modification can synergistically improve mRNA stability and protein expression. wikipedia.org

Table 1: Comparative Effects of Uridine Modifications on mRNA Performance
mRNA ModificationReported Effect on StabilityReported Effect on Expression LevelReported Effect on Innate Immunity
Unmodified Uridine (U)Standard/Lower StabilityStandard/Lower ExpressionInduces Immune Response
Pseudouridine (B1679824) (Ψ)Increased Stability mdpi.comIncreased Expression nih.govReduced Immune Response mdpi.com
N1-methylpseudouridine (m1Ψ)Increased Stability nih.govHigher Expression than Ψ nih.govnih.govReduced Immune Response nih.gov
This compound (5moU)Increased Stability biorxiv.orgntu.edu.sgHigher & More Durable Expression nih.govwikipedia.orgSignificantly Reduced Immune Response nih.govntu.edu.sg

A significant hurdle for synthetic mRNA therapeutics is their potential to trigger the innate immune system. The complete substitution of uridine with this compound has been demonstrated to be sufficient to substantially reduce this immune activation and its associated functional consequences. nih.govntu.edu.sg This modification makes the synthetic mRNA more closely resemble endogenous, naturally occurring mRNA, thereby evading recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) that detect foreign RNA. researchgate.net Compositions containing mRNA with 5-methoxyuridine can exhibit decreased immunogenicity compared to those with unmodified mRNA. nih.gov This reduction in the innate immune response is critical for the safe and effective application of mRNA-based therapies. ntu.edu.sg

Analytical Methodologies for 5 Methoxyuracil and Its Derivatives

Spectrometric Techniques for Identification and Quantification

Spectrometric methods are fundamental in the analysis of 5-methoxyuracil, providing both qualitative and quantitative data.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the detection and quantification of nucleosides, including derivatives of uracil (B121893). nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS/MS workflow for nucleoside analysis, a biological sample is first processed to extract the nucleosides. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to purify the compounds of interest. nih.gov The extracted sample is then injected into an HPLC system, where the different nucleosides are separated based on their physicochemical properties, such as polarity. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further fragments specific ions to generate a characteristic fragmentation pattern, which provides a high degree of certainty in compound identification. researchgate.net

For instance, a method for the simultaneous determination of uracil, 5-fluorouracil (B62378), and their metabolites in human plasma has been developed using LC-MS/MS. nih.gov This method demonstrated high linearity and a low limit of quantification, highlighting the sensitivity of the technique. nih.gov The use of a positively charged, surface-modified C18 column can be particularly effective for separating very polar compounds like uracil and its derivatives. windows.net

Table 1: Example LC-MS/MS Parameters for Uracil and its Analogs

ParameterCondition
Column Kinetex® PS C18
Mobile Phase Gradient elution with acetonitrile (B52724) and water
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

This table is illustrative and specific conditions may vary depending on the exact derivative and matrix being analyzed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of modified nucleosides, including this compound. sielc.com It is often coupled with a UV detector for quantification. The choice of the stationary phase (column) and mobile phase is critical for achieving good separation of the compounds of interest. sielc.comsielc.com

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of uracil derivatives. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. For the analysis of this compound, a simple mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid can be used. sielc.com The use of formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer. sielc.com

A developed RP-HPLC method for 5-fluorouracil was found to be simple, rapid, sensitive, accurate, and specific. nih.gov The method showed good linearity over a range of concentrations, indicating its suitability for quantitative analysis. nih.gov

Table 2: Example HPLC Conditions for this compound Analysis

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile, Water, Phosphoric Acid
Detection UV at 290 nm
Flow Rate 1.0 mL/min

This table is illustrative and specific conditions may vary depending on the exact derivative and matrix being analyzed. sielc.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. researchgate.netunl.edu NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the molecule's connectivity and stereochemistry. unl.edu

Both ¹H and ¹³C NMR are commonly used. ¹H NMR provides information about the protons in the molecule, including their chemical shift, integration (number of protons), and coupling patterns (which reveal adjacent protons). ¹³C NMR provides information about the carbon skeleton of the molecule.

For uracil and its derivatives, theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, can aid in the analysis of experimental spectra. mdpi.com The chemical shifts of the protons and carbons in the pyrimidine (B1678525) ring are sensitive to the nature and position of substituents. For example, the introduction of a methoxy (B1213986) group at the C5 position of uracil would cause characteristic shifts in the NMR spectrum, allowing for its unambiguous identification.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete structure of more complex derivatives. up.ac.za

UV-Vis absorption spectroscopy is a simple and accessible technique that provides information about the electronic transitions within a molecule. sielc.comnih.gov Uracil and its derivatives exhibit characteristic UV absorption maxima due to the presence of the conjugated pyrimidine ring system. sielc.com

The UV spectrum of uracil shows absorption maxima around 202 nm and 258 nm. sielc.com The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the pyrimidine ring. For instance, the calculated absorption maximum for 5-hydroxymethyluracil, a related derivative, was found to be around 252 nm in DMSO. mdpi.com

This technique is often used in conjunction with HPLC for the detection and quantification of this compound. sielc.com By setting the HPLC detector to the wavelength of maximum absorbance, the sensitivity of the analysis can be maximized. sielc.com

Table 3: Approximate UV Absorption Maxima for Uracil Derivatives

CompoundSolventλmax (nm)
Uracil-202, 258 sielc.com
5-HydroxymethyluracilDMSO275 (experimental) mdpi.com

This table provides approximate values, and the exact absorption maxima can vary with the solvent and specific derivative.

Mass Spectrometry for Molecular Characterization (EI-MS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu Different ionization techniques can be employed, with Electron Ionization (EI) and Fast Atom Bombardment (FAB) being two classical methods.

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with a high-energy beam of electrons, which causes the molecule to lose an electron and form a molecular ion (M⁺·). uni-saarland.de This molecular ion can then undergo fragmentation, producing a series of fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio. The fragmentation pattern is often characteristic of the compound and can be used for structural identification. uni-saarland.de A significant advantage of EI is the generation of reproducible mass spectra that can be compared against extensive libraries for compound identification. nih.gov

Fast Atom Bombardment-Mass Spectrometry (FAB-MS): FAB-MS is a "soft" ionization technique, meaning it imparts less energy to the molecule during ionization compared to EI. This results in less fragmentation and a more prominent molecular ion peak, which is particularly useful for determining the molecular weight of the compound. In FAB-MS, the sample is dissolved in a non-volatile matrix and bombarded with a high-energy beam of atoms (e.g., argon or xenon).

The choice between EI-MS and FAB-MS depends on the information required. EI-MS is excellent for obtaining structural information through fragmentation patterns, while FAB-MS is better suited for determining the molecular weight of fragile molecules that might not show a molecular ion in EI-MS.

Chromatographic Separations (Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique that can be used for the qualitative analysis of this compound and its derivatives. sigmaaldrich.com It is often used to monitor the progress of a chemical reaction or to determine the appropriate solvent system for a larger-scale separation by column chromatography. chemistryhall.commit.edu

In TLC, a thin layer of a stationary phase, typically silica (B1680970) gel or alumina, is coated onto a solid support such as a glass or aluminum plate. khanacademy.org The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase (solvent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. khanacademy.org

The polarity of the compounds plays a crucial role in their separation. More polar compounds have a stronger affinity for the polar stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. mit.edu Conversely, less polar compounds will travel further with the mobile phase and have a higher Rf value. The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. chemistryhall.com

For separating polar compounds like uracil derivatives, a polar solvent system is typically used. libretexts.org After development, the separated spots can be visualized under UV light if the compounds are UV-active, or by using a chemical staining agent. mit.edu

Cryogenic Orbitrap Secondary Ion Mass Spectrometry (Cryo-OrbiSIMS) for LNP-RNA Analysis

Cryogenic Orbitrap Secondary Ion Mass Spectrometry (Cryo-OrbiSIMS) is an advanced analytical technique used for the molecular depth profiling of lipid nanoparticle (LNP)-RNA formulations. researchgate.net This label-free, laboratory-based method provides significant advantages over other techniques like neutron scattering by offering high-confidence molecular identification combined with high spatial resolution. nottingham.ac.ukresearchgate.net The methodology involves the cryogenic preparation of LNP samples in vitreous ice, which preserves their morphology and chemical integrity for analysis. researchgate.net The samples are then analyzed in an OrbiSIMS instrument, which uses a primary ion analysis and depth profiling beam to generate secondary ions from the sample's surface. researchgate.netresearchgate.net These secondary ions are then analyzed by a high-mass-resolution Orbitrap™ analyzer, allowing for the precise identification of different molecules and their fragments. researchgate.net

Research Findings

Research utilizing Cryo-OrbiSIMS has provided significant insights into the chemical structure and stratification of LNP-RNA formulations. nottingham.ac.uk The technique successfully reveals the depth distribution of individual lipid components from the surface of the nanoparticle to its RNA-containing core. chemrxiv.orgchemrxiv.org

Studies on model LNP formulations have demonstrated the ability of Cryo-OrbiSIMS to map the location of specific lipids. For instance, in LNPs containing 1,2-Dimyristoyl-glycero-3-methox-polyethylene glycol 2000 (DMG-PEG2k), cholesterol, an ionizable lipid (such as Dlin-MC3-DMA), and a helper lipid (like DSPC), the technique can differentiate the fragments from each component. researchgate.net

Key findings from depth profiling include:

Surface Composition : Fragments associated with the polyethylene (B3416737) glycol (PEG) portion of DMG-PEG2k are predominantly found at the outmost surface of the LNPs. researchgate.networktribe.com

Lipid Orientation : A preferential orientation of the DMG-PEG2k molecule is observed, with the PEG fragments at the surface and the 1,2-dimyristoylglycerol (DMG) fragments located deeper within the particle structure. nottingham.ac.ukchemrxiv.org

Core Structure : The DMG fragments are found to be coincident with RNA fragments, indicating their location is deeper and associated with the RNA core. worktribe.com

Component Distribution : The ionizable lipid Dlin-MC3-DMA has been shown to be strongly present at the LNP exterior, with its intensity decreasing and then recovering at greater depths. researchgate.net Cholesterol has been observed to decrease in intensity within the first few nanometers before reaching a relatively constant level in the particle's interior. researchgate.net

This detailed chemical mapping confirms established models of LNP structure, where a PEG shield resides on the surface, covering a lipid shell that encapsulates the RNA cargo. nottingham.ac.ukworktribe.com The ability of Cryo-OrbiSIMS to identify specific RNA fragment ions confirms the location of the RNA payload within the core of the nanoparticle. researchgate.net The high mass accuracy of the Orbitrap analyzer is critical for distinguishing between different molecular ions, which would, in principle, allow for the identification of specific RNA fragments, including those from modified nucleobases like this compound, by their unique mass-to-charge ratio.

Below is a summary of the typical distribution of components in an LNP-RNA formulation as determined by Cryo-OrbiSIMS depth profiling.

Table 1: Distribution of LNP-RNA Components via Cryo-OrbiSIMS

Component Fragment Molecule of Origin Predominant Location
PEG Fragments DMG-PEG2k LNP Surface
DMG Fragments DMG-PEG2k LNP Interior/Core
RNA Fragments RNA Cargo LNP Core
[M-OH]⁺ Ion Cholesterol LNP Interior

Applications of 5 Methoxyuracil in Advanced Research

Development of Modified mRNA for Therapeutic Applications

The substitution of the standard nucleotide uridine (B1682114) with its modified counterpart, 5-methoxyuridine (B57755) (5moU), during the in vitro synthesis of mRNA has emerged as a important strategy to enhance the therapeutic potential of mRNA molecules. apexbt.comtrilinkbiotech.com This modification has profound effects on the stability, translatability, and immunogenicity of the resulting mRNA, making it a key component in the development of next-generation nucleic acid therapies.

A primary challenge in mRNA vaccine technology is the inherent immunogenicity of synthetic mRNA, which can trigger unwanted innate immune responses and hinder therapeutic efficacy. cdnsciencepub.comnaarini.com The incorporation of 5-methoxyuridine in place of uridine is a key strategy to mitigate this issue. Research has shown that fully replacing uridine with 5-methoxyuridine can significantly reduce the activation of immune responses. trilinkbiotech.combeilstein-journals.org

Studies comparing different mRNA modifications have revealed that while mRNA containing standard uridine (U-mRNA) or even the commonly used pseudouridine (B1679824) (Ψ-mRNA) can induce a strong inflammatory cytokine and chemokine response in transfected cells, mRNA modified with 5-methoxyuracil (5moU-mRNA) does not. beilstein-journals.org The secretome pattern of cells treated with 5moU-mRNA closely resembles that of untreated cells, indicating a near-complete reduction of this specific immune activation pathway. beilstein-journals.org This "stealth" characteristic is crucial for vaccines, as it helps focus the immune response on the translated antigen rather than the mRNA carrier itself. beilstein-journals.orgbiosynth.com

Table 1: Comparative Immunogenic Profile of Modified mRNA in Transfected Cells

mRNA Modification TypeInduction of Inflammatory Cytokines/ChemokinesSecretome Profile vs. Untreated CellsReference
Unmodified (U-mRNA) Strong Induction (e.g., CXCL10)Significantly Altered beilstein-journals.org
Pseudouridine (Ψ-mRNA) Strong InductionSignificantly Altered beilstein-journals.org
This compound (5moU-mRNA) No Significant InductionClustered with Untreated Cells beilstein-journals.org

This reduction in immunogenicity allows for the administration of mRNA therapeutics without triggering significant inflammatory side effects, a critical factor in vaccine development. cdnsciencepub.combeilstein-journals.org

The ability to safely and effectively introduce mRNA into cells to produce a specific protein holds immense promise for treating diseases caused by protein deficiencies. apexbt.commoleculardepot.com The use of this compound is instrumental in this field, known as protein replacement therapy. By enhancing the stability and translation of the mRNA while reducing its immunogenicity, 5-moU modification makes it possible for the synthetic mRNA to act as a durable template for protein production in vivo. biosynth.comresearchgate.net

A notable application is in the development of therapies that deliver mRNA encoding for functional proteins that a patient's body cannot produce correctly. For example, research into mRNA-based therapeutics for relaxin polypeptide delivery utilizes such modifications. researchgate.net Furthermore, this technology is being explored for the expression of complex intracellular proteins like transcription factors, which have traditionally been considered "undruggable." jenabioscience.com

Beyond reducing immunogenicity, the incorporation of 5-methoxyuridine is a potent strategy for increasing the stability and translational efficiency of mRNA molecules. biosynth.com An mRNA molecule's stability, often measured by its half-life, is critical for its therapeutic efficacy, as a longer-lasting mRNA can produce more protein. researchgate.netbiosynth.com

The 5-methoxy modification contributes to this enhanced stability in several ways:

Resistance to Nucleases: The modified structure can make the mRNA less susceptible to degradation by cellular enzymes (nucleases) that would normally break down foreign RNA. researchgate.netbiosynth.com

Increased Translation: By improving stability and potentially interacting more favorably with the ribosomal machinery, 5-moU-modified mRNA can lead to significantly increased protein expression from a given amount of mRNA compared to its unmodified counterpart. trilinkbiotech.combiosynth.com

Patent literature describes that replacing at least 95% of uracils with this compound results in mRNA with increased stability and protein expression. biosynth.comCurrent time information in Bangalore, IN. This prolonged expression is a major advantage for therapeutic applications, effectively improving the potency of the mRNA drug. trilinkbiotech.combeilstein-journals.org

In the field of oncology, this compound is a key component in the development of mRNA cancer vaccines. nih.gov These vaccines are designed to introduce tumor-associated antigens to the immune system, training it to recognize and attack cancer cells. The challenges of immunogenicity and stability are particularly acute in this context. trilinkbiotech.combeilstein-journals.org

The use of 5-moU modification helps to ensure that the vaccine's mRNA payload can effectively produce the target antigen without being prematurely destroyed or causing a counterproductive inflammatory response. beilstein-journals.orgnih.gov This approach is seen as an attractive method for cancer immunotherapy due to its potential for rapid development, manufacturing simplicity, and enhanced immune safety and efficiency. beilstein-journals.org Patents related to RNA cancer vaccines specify the use of this compound, with some embodiments calling for the replacement of 95% to 100% of the uracil (B121893) content with the modified nucleoside to achieve the desired therapeutic effect. nih.gov

A novel and advanced application of this compound-modified mRNA is the direct reconfiguration of tumor cells to make them more susceptible to immunotherapy. jenabioscience.com Researchers have used this technology to deliver mRNA encoding for transcription factors that can alter the genetic programming of cancer cells. city.ac.uk

In one groundbreaking approach, mRNA encoding the Ligand-dependent corepressor (LCOR) transcription factor was synthesized with all uracil bases replaced by this compound to prevent an immunogenic reaction to the mRNA itself. jenabioscience.comcity.ac.uk When this LCOR-mRNA was delivered into triple-negative breast cancer cells, it restored LCOR function. jenabioscience.com This, in turn, activated the tumor cells' antigen presentation machinery, making them more visible and vulnerable to the immune system. city.ac.uk This strategy of "reprogramming" the tumor from within was shown to reduce tumor growth and, when combined with checkpoint inhibitor immunotherapies (like anti-PDL1 or anti-CTLA4), led to the eradication of the majority of tumors in preclinical models. jenabioscience.com

Nucleoside Chemistry and Analog Development

The successful application of this compound in mRNA therapeutics is built upon decades of research in nucleoside chemistry. The modification of nucleic acid components, particularly at the C-5 position of the pyrimidine (B1678525) ring of uracil, has been a fruitful area for developing new therapeutic agents. beilstein-journals.orgmdpi.com

The synthesis of this compound itself can be achieved through various chemical routes. One method involves the thermal decomposition of a 5-diazo-6-methoxy-1,6-dihydrouracil precursor. mdpi.com Another reported synthetic pathway proceeds through the dimethylation of uridine, which is then followed by oxidation with ethyl formate. biosynth.com The direct precursor for its incorporation into mRNA, 5-Methoxyuridine-5'-triphosphate, is synthesized and used in in vitro transcription reactions with RNA polymerase. trilinkbiotech.combiosynth.com

The development of this compound is part of a broader effort to create 5-substituted uracil analogs with diverse biological activities. beilstein-journals.orgnih.gov Chemists have synthesized a wide array of derivatives by attaching different functional groups at the 5-position, including:

5-Alkoxymethyl analogs beilstein-journals.org

5-Sulfonyl derivatives researchgate.net

5-Amino derivatives nih.gov

5-Bromoacetyl and 5-formyl derivatives

This extensive work in synthetic chemistry has provided a toolbox of modified nucleosides, with this compound emerging as a particularly valuable tool for modulating the biological properties of RNA for advanced therapeutic applications. beilstein-journals.orgcity.ac.uk

Building Block for Nucleoside Synthesis

This compound is a foundational precursor for the chemical synthesis of modified nucleosides, most notably 5-methoxyuridine. biosynth.comresearchgate.net The synthesis of nucleosides is a fundamental process in medicinal chemistry and molecular biology, typically involving the coupling of a nucleophilic heterocyclic base, like this compound, with an electrophilic sugar, such as a ribose or deoxyribose derivative. wikipedia.org

A common and mild method for this synthesis is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. wikipedia.org In this procedure, the nucleobase is first silylated to increase its solubility and reactivity. For instance, 2,4-bis(trimethylsilyl)-5-methoxyuracil can be prepared and then reacted with a protected halosugar (a sugar with a halogen at the anomeric carbon) to form the desired nucleoside. researchgate.net This method has been successfully used to synthesize 5-methoxyuridine and its deoxy counterpart, 1-(2-deoxy-β-D-erythropentofuranosyl)-5-methoxyuracil. researchgate.net The presence of an acyl-protecting group on the sugar derivative helps to selectively form the β-anomer of the nucleoside, which is the stereoisomer typically found in nature. wikipedia.org

The resulting nucleoside, 5-methoxyuridine, and its derivatives are valuable for further chemical modifications and applications. For example, they can be converted into other modified nucleosides like 5-methoxycytidine or 4-thiouracil (B160184) derivatives through subsequent chemical reactions such as thiation and amination. researchgate.net

Table 1: Examples of Nucleosides Synthesized from this compound

Product NucleosideSynthetic StrategyPrecursorsReference
5-MethoxyuridineSilyl-Hilbert-Johnson Reaction2,4-bis(trimethylsilyl)-5-methoxyuracil, protected halosugar researchgate.net
1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-methoxyuracilSilyl-Hilbert-Johnson Reaction2,4-bis(trimethylsilyl)-5-methoxyuracil, protected deoxy-halosugar researchgate.net
1-β-D-arabinofuranosyl-5-methoxyuracilVia 2,2'-anhydro intermediate2,2'-anhydro-1-β-D-arabinofuranosyl-5-methoxyuracil researchgate.net

Synthesis of Polynucleotides with Modified Uracil Content

The nucleoside derived from this compound, 5-methoxyuridine, can be further processed into a phosphoramidite. Nucleoside phosphoramidites are the key building blocks for the automated, solid-phase synthesis of oligonucleotides, which are short single strands of DNA or RNA. biosearchtech.comtwistbioscience.com The 5-methoxyuridine CE-phosphoramidite allows for the site-specific incorporation of this modified nucleoside into a growing polynucleotide chain. biosearchtech.com

This modification is particularly significant in the synthesis of messenger RNA (mRNA). googleapis.comtrilinkbiotech.com When 5-methoxyuridine is incorporated into an mRNA sequence in place of standard uridine, it can confer beneficial properties to the resulting molecule. googleapis.comgoogle.com Research has shown that mRNA containing 5-methoxyuridine can reduce immunogenicity, meaning it is less likely to trigger an innate immune response when introduced into cells. factor.bio This is a critical factor for the development of mRNA-based therapeutics.

Furthermore, the incorporation of 5-methoxyuridine can lead to higher levels of protein expression from the mRNA template and may increase the stability of the mRNA molecule. google.comfactor.bio In some applications, nearly all of the uracil bases in an mRNA's open reading frame are replaced with this compound. googleapis.comgoogle.com The resulting 5-methoxyuridine-5'-triphosphate (5-MeOUTP) acts as a substrate for RNA polymerases during the in vitro transcription process used to manufacture synthetic mRNA. trilinkbiotech.com The use of this modified nucleotide is being explored to enhance the efficiency of gene-editing therapies by reducing the negative effects of immunogenic byproducts from the synthesis process. factor.bio

Table 2: Impact of 5-Methoxyuridine Incorporation in mRNA

PropertyObservationPotential BenefitReference
Immunogenicity Reduced innate immune response markers (OAS1, OAS2, MDA5). factor.bioImproved safety and efficacy for in vivo applications. google.comfactor.bio
Protein Expression Increased median fluorescence intensity (MFI) in reporter gene assays. factor.bioHigher yield of therapeutic protein from a given amount of mRNA. google.comfactor.bio
mRNA Stability Exhibits increased stability relative to unmodified mRNA. google.comLonger functional half-life of the mRNA therapeutic. google.com
Gene-Editing Efficiency More than doubled the targeted insertion of a transgene in T cells. factor.bioEnhanced outcomes for ex vivo and in vivo gene therapies. factor.bio

Use in Computational Molecular Biology Studies

This compound and its corresponding nucleoside, 5-methoxyuridine, are subjects of computational studies that aim to understand their fundamental chemical and physical properties. ntu.edu.sgacs.org These theoretical investigations provide insights that are difficult to obtain through experimental methods alone and help to explain the behavior of these molecules in biological systems.

A key area of study is tautomerism—the chemical equilibrium between two or more interconvertible structural isomers. acs.orgnih.gov Uracil and its derivatives can exist in different tautomeric forms, with the keto form being the most stable and dominant. acs.orgmdpi.com Computational studies, using methods like density functional theory (DFT) and ab initio calculations, explore how the methoxy (B1213986) group at the C5 position influences this keto-enol equilibrium. acs.orgacs.org Studies have shown that while the keto form of this compound remains dominant, the C5 modification does have a slight effect on the relative stability of its tautomers. acs.org

These computational models are also used to analyze the structural consequences of incorporating 5-methoxyuridine into RNA. For example, crystal structure analysis of 5-methoxyuridine indicated an increase in the C4=O4 bond length and a decrease in the N3–C4 bond length compared to unmodified uridine, a finding that suggests the C5 methoxy group influences the electronic structure of the pyrimidine ring. ntu.edu.sgntu.edu.sg Such studies are crucial for understanding how modified bases affect the structure and function of RNA, including interactions within complex machinery like the ribosome. ntu.edu.sgacs.org

Future Directions and Emerging Research Avenues for 5 Methoxyuracil

Further Elucidation of Biological Functions and Specific Locations in Eukaryotic mRNA

The incorporation of 5-methoxyuridine (B57755) into in vitro transcribed (IVT) mRNA is a well-established strategy to produce safer and more effective therapeutics. trilinkbiotech.com However, a significant knowledge gap exists regarding its natural occurrence, function, and precise location within eukaryotic mRNA. While over 50 different modifications have been identified in various RNA molecules, the natural presence of 5-methoxyuridine in the mRNA of eukaryotes has not been definitively established. news-medical.netrsc.org Research indicates that other modifications, like 5-methylcytidine (B43896) (m5C), are naturally found in eukaryotic mRNA, but the same cannot yet be said for 5-methoxyuridine. news-medical.net

Current research highlights that the biological functions and specific locations of modifications like 5-methoxyuridine in eukaryotic mRNA are poorly understood. researchgate.net One study successfully identified the presence of 5-methyluridine (B1664183) (m5U) in the mRNA of various mammalian cells and tissues, but noted that 5-methoxyuridine had not been discovered. rsc.org This underscores a critical area for future research: developing and applying highly sensitive detection methods to screen eukaryotic transcriptomes for mo5U. Identifying whether this modification exists naturally, at what frequency, and in which specific mRNA transcripts (and at what locations within those transcripts) would be a major breakthrough. Such a discovery would shift the perception of mo5U from a purely artificial tool to a component of the natural epitranscriptomic landscape, opening new questions about its role in regulating gene expression, mRNA stability, and translation.

Exploration of 5-Methoxyuracil in Diverse RNA Species beyond tRNA and mRNA

The known natural presence of 5-methoxyuridine is predominantly in the domain of bacteria, specifically at the wobble position (U34) of the anticodon in certain transfer RNA (tRNA) isoacceptors for alanine, threonine, and valine. genesilico.plresearchgate.net Its presence in archaeal tRNA has been disputed. kit.edu Beyond its well-documented role in bacterial tRNA and its artificial use in synthetic mRNA, the exploration of this compound in other RNA species remains a nascent field.

While comprehensive databases of RNA modifications list 5-methoxyuridine, its confirmed presence in ribosomal RNA (rRNA), small nuclear RNA (snRNA), or viral RNA is not well-documented in eukaryotes. ebin.pub One report mentions that this compound can be used in regenerative medicine to increase the production of both mRNA and rRNA, though the mechanism is not specified. biosynth.com Future research should focus on systematic screening of these diverse RNA populations. The development of sensitive analytical techniques, such as specialized liquid chromatography-mass spectrometry (LC-MS) methods and advanced sequencing technologies, will be crucial. arraystar.com Discovering mo5U in other RNA types could reveal novel functions, such as roles in ribosome biogenesis (if found in rRNA), pre-mRNA splicing (if in snRNA), or viral replication and host interaction (if in viral RNA).

Advanced Computational Modeling of this compound Interactions and Dynamics

Computational modeling provides powerful tools to understand the structural and dynamic effects of modified nucleosides on RNA. For this compound, advanced computational studies are an emerging avenue to predict its behavior within an RNA strand and its interactions with proteins.

Force field parameterization is a critical first step for accurate simulations. Notably, this compound (MOU) has been used as a model compound in the development and optimization of the additive CHARMM force field for naturally occurring modified ribonucleotides. researchgate.net The availability of these parameters enables detailed molecular dynamics (MD) simulations to study how the 5-methoxy- group influences:

RNA Structure: The local conformation of the RNA backbone and sugar pucker.

Hydration and Solvation: The arrangement of water molecules around the modification.

Base Pairing and Stacking: The stability and geometry of base pairing with adenosine (B11128) and wobble pairing with other bases.

Protein-RNA Interactions: How the modification affects the binding of RNA-binding proteins or immune sensors.

A recent development in the computational analysis of 5moU is the creation of NanoML-5moU, a machine-learning framework. nih.gov This tool is designed to detect and quantify 5moU modification from direct RNA sequencing data generated by Oxford Nanopore technologies, which is crucial for the quality control of synthetic therapeutic mRNAs. nih.govresearchgate.net Future computational work could expand on this, using quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to investigate the electronic properties of mo5U and its role in catalytic mechanisms or charge transfer processes within RNA enzymes (ribozymes).

Table 1: Computational Modeling Approaches for this compound

Computational Method Application for this compound Research Findings/Potential
Molecular Mechanics (MM) Development of CHARMM force field parameters using this compound (MOU) as a model. researchgate.net Enables large-scale molecular dynamics (MD) simulations of mo5U-containing RNA to study structure, dynamics, and binding interactions.
Machine Learning Development of NanoML-5moU for detecting and quantifying 5moU in nanopore sequencing data. nih.gov Provides a high-throughput method for quality control of IVT mRNA and could be adapted for searching for natural mo5U. nih.govresearchgate.net
Quantum Mechanics (QM) Used to calculate properties of model compounds to inform force field development. Future studies could elucidate the electronic structure and reactivity of mo5U, explaining its effects on translation and immune evasion.

Development of Novel Synthetic Routes and Derivatization Strategies

The synthesis of this compound and its derivatives is fundamental to its use in research and therapeutics. While established methods exist, the development of more efficient, scalable, and versatile synthetic routes is an ongoing research goal.

Current synthetic strategies include:

The dimethylation of uridine (B1682114) followed by oxidation with ethyl formate. biosynth.com

Thermal decomposition of 5-diazo-6-methoxy-1,6-dihydrouracil in the presence of alcohols. city.ac.uk

A multi-step synthesis where this compound is a key intermediate in the production of other modified nucleosides, such as 5-methoxycytidine. core.ac.uk

Future research is likely to focus on greener chemistry approaches, minimizing hazardous reagents and byproducts. Furthermore, the development of novel derivatization strategies is crucial for creating chemical probes and expanding the functional repertoire of mo5U. This could involve attaching fluorescent tags, biotin (B1667282) labels, or cross-linking agents to the this compound base to facilitate studies on its localization and binding partners. The synthesis of 3'-azido-3'-deoxy-L-uridine derivatives has been demonstrated starting from various uracil (B121893) analogs, a strategy that could be adapted for creating novel this compound derivatives for various applications. sioc-journal.cn

Expanding Therapeutic Applications in Cancer and Other Diseases

The primary therapeutic application of this compound is in the formulation of synthetic mRNA for vaccines and protein replacement therapies. researchgate.net Its ability to reduce the innate immune response to foreign RNA while maintaining or enhancing translation makes it a valuable component. nih.gov Replacing all uracil bases with this compound in an mRNA sequence can prolong its expression and reduce its immunogenicity. researchgate.netresearchgate.net

Emerging therapeutic applications are focused on expanding this platform to treat a wider range of diseases:

Cancer Immunotherapy: mRNA vaccines encoding tumor-associated antigens can be modified with this compound to ensure robust expression of the antigen without causing excessive inflammation, potentially leading to more effective anti-tumor T-cell responses. google.com

Enzyme Replacement Therapy: For genetic disorders caused by missing or defective enzymes, such as lysosomal storage disorders or galactosemia, 5moU-modified mRNA can be used to deliver a functional copy of the enzyme-encoding gene. google.comjustia.com

Regenerative Medicine: The delivery of 5moU-modified mRNA encoding transcription factors or growth factors could guide cell differentiation, reprogramming, or tissue repair. nih.gov

A key area of future research will be to understand the context-dependent effects of 5moU. One study noted that while 5moU modification can inhibit mRNA translation, this effect might be overcome by optimizing the coding sequence. researchgate.net Tailoring the type and extent of modification to the specific therapeutic goal will be essential for maximizing efficacy.

Mechanistic Studies of Immunomodulatory Effects of this compound in mRNA

The key advantage of incorporating this compound into synthetic mRNA is its ability to dampen the innate immune response. The underlying mechanism is the evasion of detection by cellular pattern recognition receptors (PRRs) that normally identify foreign RNA. promegaconnections.com

These receptors include:

Toll-like receptors (TLRs): Specifically TLR3, TLR7, and TLR8, which are located in endosomes and detect double-stranded and single-stranded RNA.

RIG-I-like receptors (RLRs): Including RIG-I and MDA5, which are cytosolic sensors of viral RNA. promegaconnections.comfrontiersin.org

By modifying uridine with a 5-methoxy group, the mRNA is no longer recognized as a "non-self" or "danger" signal by these receptors. This prevents the activation of downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines. promegaconnections.comfrontiersin.org

A study investigating the crosstalk between transfected cells and immune cells demonstrated this effect clearly. While unmodified mRNA caused transfected bone marrow-derived stromal cells (BMSCs) to secrete chemokines that attracted CD4+ and CD8+ T cells and CD19+ B cells, this effect was not observed with 5moU-modified mRNA. researchgate.net This highlights that the immunomodulatory effect extends beyond preventing interferon production to altering the cell's secretome and its interaction with the adaptive immune system.

Future research will need to delve deeper into the precise molecular interactions. High-resolution structural studies of PRRs in complex with 5moU-containing RNA will be invaluable to understand the steric and electronic basis for this immune evasion.

Detailed Investigation of Enzymatic Pathways and Modifying Enzymes in Various Organisms

The enzymatic pathway for 5-methoxyuridine synthesis is best understood in bacteria. It is a two-step process:

Hydroxylation: An as-yet-unidentified enzyme hydroxylates uridine at the C5 position to create the intermediate 5-hydroxyuridine (B57132) (ho5U). Several candidate genes for this step have been identified in E. coli and Bacillus subtilis. asm.org

Methylation: The enzyme TrmR (also known as YrrM) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of ho5U, forming the final mo5U product. oup.comoup.com

Homologs of TrmR have been predicted in other bacteria, such as Mycobacterium tuberculosis, suggesting this pathway is conserved. elifesciences.org However, a major area for future investigation is the search for these enzymatic pathways in other domains of life. The enzymes responsible for the initial hydroxylation step remain elusive across all organisms. asm.org

The discovery of mo5U-modifying enzymes in eukaryotes would be a landmark finding, confirming a natural role for this modification and opening up the study of its regulation and impact on eukaryotic biology. Genome mining and comparative genomics, coupled with biochemical assays using extracts from diverse organisms, will be key strategies in this pursuit. Understanding these pathways could also provide novel targets for antimicrobial drug development, as tRNA modifications are often crucial for bacterial viability. elifesciences.org

Table 2: Known and Predicted Enzymes in 5-Methoxyuridine Biosynthesis

Enzyme/Gene Organism(s) Function Status
TrmR (YrrM) Bacillus subtilis Methyltransferase; converts ho5U to mo5U using SAM. oup.com Confirmed
TrmR homolog Mycobacterium tuberculosis Predicted methyltransferase for mo5U synthesis. elifesciences.org Predicted
yrrN, yrrO Bacillus subtilis Homologs to peptidase U32 family; required for wild-type levels of ho5U. asm.org Candidate
yegQ, yfhL Escherichia coli Peptidase U32 homolog and a ferredoxin, respectively; required for wild-type levels of ho5U. asm.org Candidate
Unknown Eukaryotes, Archaea - The existence of a natural pathway is currently unconfirmed. rsc.orgkit.edu

Q & A

Basic: What are the recommended analytical techniques for characterizing 5-Methoxyuracil in synthetic chemistry studies?

Methodological Answer:
Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) for structural confirmation. Cross-validate results with X-ray crystallography if crystalline derivatives are synthesized. For trace impurities, employ tandem MS or compare retention times against reference standards, as outlined in pharmacopeial protocols .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:
Follow GHS Category 2/2A safety protocols:

  • Storage: Keep in tightly sealed containers in well-ventilated areas, away from oxidizers. Use inert gas purging for long-term storage to prevent degradation .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
  • Emergency procedures: For spills, use absorbent materials and dispose of waste per local regulations .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

  • Experimental design: Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. Replicate studies across independent labs.
  • Data analysis: Apply multivariate statistics (e.g., ANOVA with post-hoc tests) to identify confounding factors. Cross-reference with computational docking studies to validate mechanistic hypotheses .
  • Literature reconciliation: Use systematic reviews (e.g., Scopus/PubMed searches with keywords like "this compound SAR") to contextualize findings against prior work .

Advanced: What strategies optimize the synthesis of this compound derivatives with high regioselectivity?

Methodological Answer:

  • Reaction optimization: Screen catalysts (e.g., Pd/C, CuI) and solvents (e.g., DMF, THF) under inert atmospheres. Monitor progress via thin-layer chromatography (TLC).
  • Regiocontrol: Employ directing groups (e.g., nitro, amino) or microwave-assisted synthesis to enhance selectivity. Validate outcomes with 2D NMR (COSY, NOESY) .
  • Scale-up considerations: Use flow chemistry to maintain yield consistency and reduce by-products .

Basic: How can researchers conduct a comprehensive literature review on this compound’s mechanisms of action?

Methodological Answer:

  • Database strategy: Use Scopus/PubMed with Boolean terms:
  TITLE-ABS-KEY ("this compound" AND ("mechanism" OR "pathway" OR "kinetics"))  
  LIMIT TO (SUBJAREA, "CHEM" OR "BIOC") AND (2015–2025)  
  • Screening: Filter for peer-reviewed articles and reviews. Use citation-tracking tools (e.g., Web of Science) to identify seminal studies .
  • Data extraction: Organize findings into tables comparing models (in vitro/in vivo), doses, and outcomes .

Advanced: How should researchers navigate regulatory updates impacting this compound’s classification in pharmaceutical studies?

Methodological Answer:

  • Pharmacopeial compliance: Monitor USP-NF revisions for impurity profiling and reference standard requirements. For example, USP’s 2023 update reclassified "Fluorouracil Related Compound D" to "this compound," necessitating method revalidation .
  • Documentation: Maintain audit trails for analytical data (e.g., HPLC chromatograms, COA) to meet FDA/EMA guidelines .

Basic: What ethical considerations apply to in vivo studies involving this compound?

Methodological Answer:

  • Protocol approval: Submit detailed study designs (dose ranges, endpoints) to institutional animal care committees (IACUC).
  • 3Rs adherence: Apply Replacement (cell-based assays first), Reduction (statistical power analysis), and Refinement (analgesia protocols) principles .

Advanced: How can computational models predict this compound’s metabolic stability in drug development?

Methodological Answer:

  • In silico tools: Use Schrödinger’s ADMET Predictor or SwissADME to estimate hepatic clearance, CYP450 interactions, and plasma protein binding.
  • Validation: Compare predictions with in vitro microsomal assays (human/rat liver S9 fractions) and adjust models using Bayesian statistics .

Basic: What are the key physicochemical properties of this compound relevant to formulation studies?

Methodological Answer:

  • Solubility: Determine via shake-flask method in buffers (pH 1.2–7.4). Use surfactants (e.g., Tween 80) for poorly soluble analogs.
  • Stability: Conduct forced degradation studies under heat/humidity (ICH Q1A guidelines). Monitor via HPLC for decomposition products .

Advanced: How to resolve contradictions in this compound’s reported cytotoxicity across cancer cell lines?

Methodological Answer:

  • Meta-analysis: Aggregate data from public repositories (e.g., CCLE, GDSC) to identify cell line-specific factors (e.g., expression of thymidylate synthase).
  • Mechanistic studies: Use siRNA knockdowns or CRISPR-Cas9 to isolate target pathways. Pair with transcriptomic profiling (RNA-seq) to uncover resistance mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.